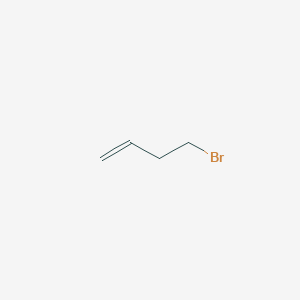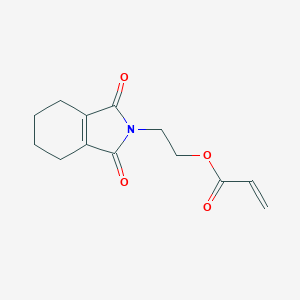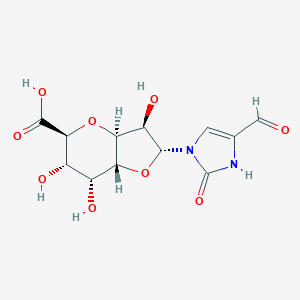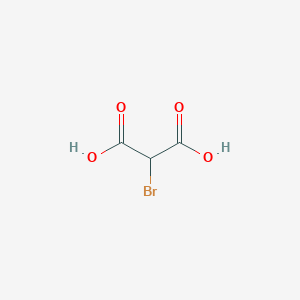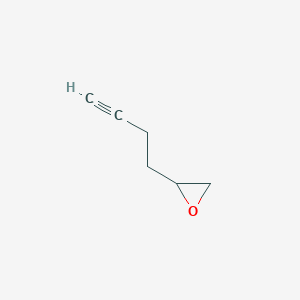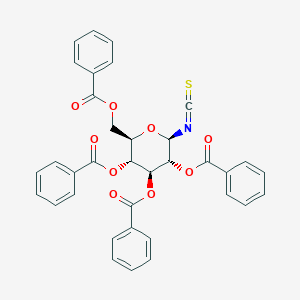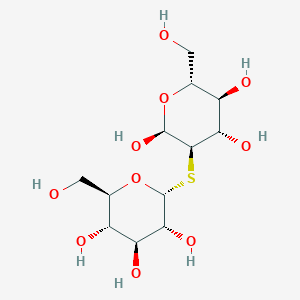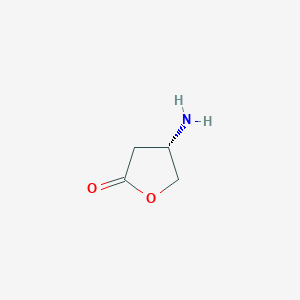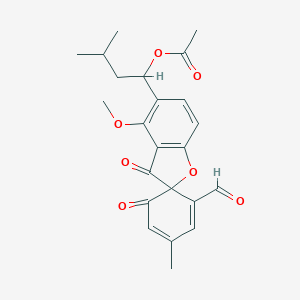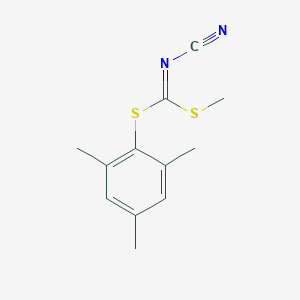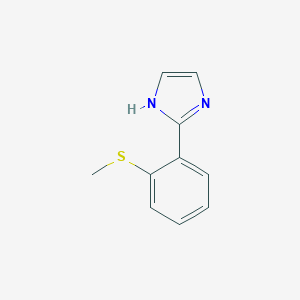![molecular formula C17H22ClNOS B139299 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride CAS No. 128959-36-4](/img/structure/B139299.png)
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of various types of cancer. The purpose of
Wirkmechanismus
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride exerts its anticancer effects by selectively inhibiting BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK is involved in the activation and proliferation of B-cells, which are a type of immune cell that can become cancerous in certain circumstances. By inhibiting BTK, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride disrupts the signaling pathway that promotes cancer cell growth and survival, leading to cancer cell death.
Biochemische Und Physiologische Effekte
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. In addition, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to have minimal off-target effects, which reduces the risk of adverse side effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for improved potency and selectivity. 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has also been shown to be effective in a wide range of cancer cell lines, which makes it a versatile tool for studying the BCR signaling pathway in different types of cancer. However, one limitation of 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride is that it is not effective in all types of cancer, and may require combination therapy with other agents to achieve optimal efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict response to 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride, which could help to personalize treatment for individual patients. Finally, further studies are needed to evaluate the safety and efficacy of 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride in clinical trials, with the ultimate goal of developing a new treatment option for patients with cancer.
Synthesemethoden
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride is synthesized through a multi-step process involving the reaction of 2-mercaptophenol with 2-bromo-1-(2-dimethylaminoethyl)benzene in the presence of a base to yield the intermediate compound. This is followed by the reaction of the intermediate with 1-(2,6-difluorophenyl)ethanone in the presence of a palladium catalyst to produce the final product, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been extensively studied in preclinical models of cancer, and has shown promising results as a potential therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in animal models.
Eigenschaften
CAS-Nummer |
128959-36-4 |
|---|---|
Produktname |
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride |
Molekularformel |
C17H22ClNOS |
Molekulargewicht |
323.9 g/mol |
IUPAC-Name |
2-[2-[2-(dimethylamino)propyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-13(18(2)3)12-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13,19H,12H2,1-3H3;1H |
InChI-Schlüssel |
VZHJRWONYCKKMK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2O)N(C)C.Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2O)N(C)C.Cl |
Synonyme |
2-[2-(2-dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



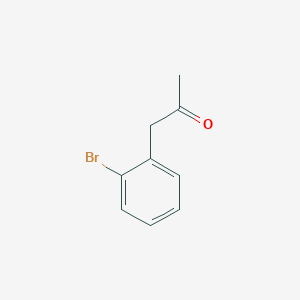
![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
